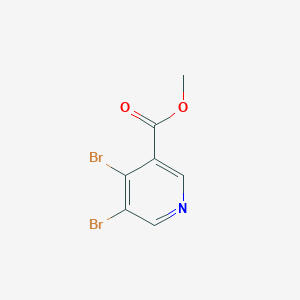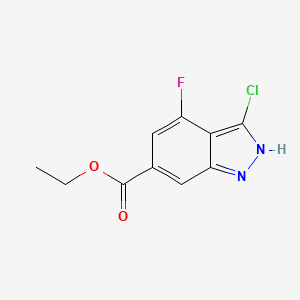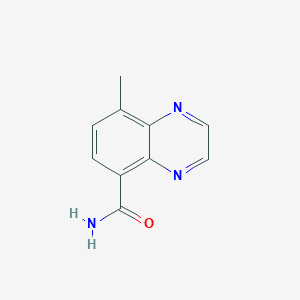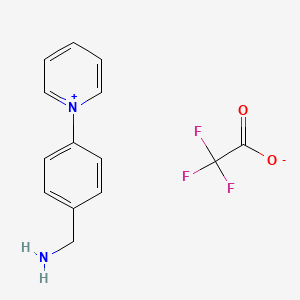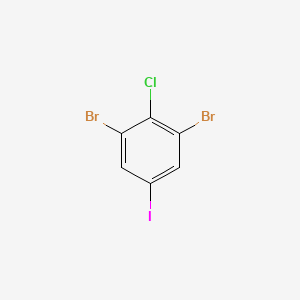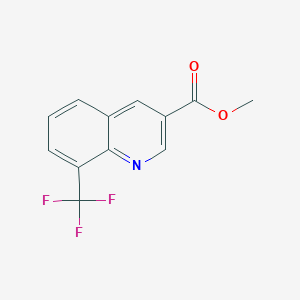
Methyl 8-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by the presence of a trifluoromethyl group at the 8th position and a carboxylate ester at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with trifluoromethyl ketones, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often involve the use of catalysts and solvents such as tetrahydrofuran to facilitate the cyclization and esterification processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydride.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 8-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with cellular membranes and molecular targets .
Comparison with Similar Compounds
Fluoroquinolines: Compounds like fluoroquinolones, which are known for their antibacterial activity.
Quinoline-2,4-diones: Known for their pharmaceutical applications, including antimalarial and anticancer properties.
Uniqueness: Methyl 8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester, which confer distinct chemical and biological properties. Its enhanced lipophilicity and potential for diverse chemical modifications make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H8F3NO2 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl 8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)8-5-7-3-2-4-9(12(13,14)15)10(7)16-6-8/h2-6H,1H3 |
InChI Key |
VQGGBQULPVZCFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




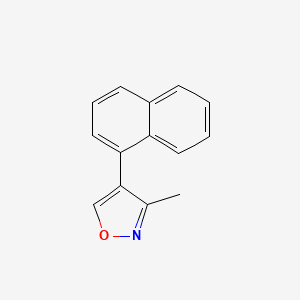
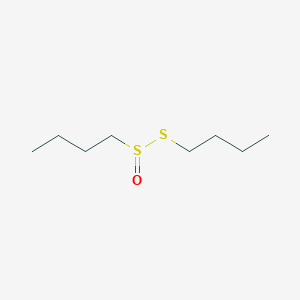
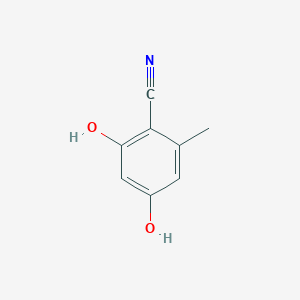
![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)
